AZD9977 - 1850385-64-6

AZD9977

Catalog Number: EVT-260526
CAS Number: 1850385-64-6
Molecular Formula: C20H18FN3O5
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-9977 is under investigation in clinical trial NCT03843060 (A Phase 1 Study to Assess the Pharmacokinetics of AZD9977 Administered Alone and in Combination With Itraconazole in Healthy Volunteers).
Synthesis Analysis

The synthesis of AZD9977 involves complex organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes the formation of key intermediates followed by functional group modifications. For instance, AZD9977 has been prepared using standard iodination-tritiodehalogentation approaches to create stable isotopes for preclinical and clinical applications .

The synthesis details include:

  • Starting Materials: Precursors that allow for the introduction of functional groups necessary for activity.
  • Reagents: Specific reagents are employed to facilitate reactions such as alkylation and acylation.
  • Purification: The final product undergoes purification processes like chromatography to ensure high purity levels suitable for clinical use.
Molecular Structure Analysis

AZD9977 features a complex molecular structure characterized by its unique arrangement of atoms that confer its pharmacological properties. The molecular formula and structure reveal the presence of specific functional groups that interact with the mineralocorticoid receptor.

Key structural data include:

  • Molecular Formula: C20_{20}H24_{24}ClN3_{3}O3_{3}
  • Molecular Weight: Approximately 377.87 g/mol
  • 3D Structure: X-ray crystallography has provided insights into its binding conformation within the mineralocorticoid receptor, showcasing how it differentiates from steroidal antagonists like eplerenone .
Chemical Reactions Analysis

AZD9977 participates in various chemical reactions primarily related to its interaction with biological targets. The compound's mechanism involves binding to the mineralocorticoid receptor, leading to downstream effects on gene expression related to sodium and potassium homeostasis.

Notable reactions include:

  • Binding Affinity: AZD9977 binds selectively to the ligand-binding domain of the mineralocorticoid receptor, demonstrating lower affinity compared to other non-steroidal antagonists but maintaining effective modulation .
  • Pharmacokinetic Properties: The compound exhibits a plasma half-life ranging from 4 to 9 hours, influencing dosing regimens in clinical settings .
Mechanism of Action

The mechanism of action for AZD9977 involves its selective modulation of the mineralocorticoid receptor. Upon binding, it alters the receptor's conformation, leading to distinct recruitment of co-factors that influence gene transcription related to fluid and electrolyte balance.

Key aspects of its mechanism include:

  • Selective Modulation: Unlike traditional antagonists that block receptor activity entirely, AZD9977 acts as a partial antagonist, allowing for some level of receptor activation that promotes organ protection without significant electrolyte disturbances .
  • Clinical Implications: This mechanism underlies its potential use in treating conditions like heart failure and chronic kidney disease, where fluid retention and electrolyte imbalance are critical concerns .
Physical and Chemical Properties Analysis

AZD9977 possesses several physical and chemical properties that contribute to its functionality as a therapeutic agent:

  • Solubility: The compound is soluble in organic solvents but exhibits limited solubility in water, which may affect formulation strategies.
  • Stability: AZD9977 shows stability under physiological conditions, which is crucial for its therapeutic efficacy.
  • pH Sensitivity: Its activity may vary with changes in pH, impacting absorption and bioavailability.

These properties are essential for understanding how AZD9977 behaves in biological systems and informs its development as a therapeutic agent.

Applications

AZD9977 is being investigated primarily for its applications in treating chronic kidney disease and heart failure. Clinical trials are underway to evaluate its efficacy in combination with other therapies such as sodium-glucose cotransporter 2 inhibitors.

Key applications include:

  • Chronic Kidney Disease Management: By modulating mineralocorticoid receptor activity, AZD9977 aims to reduce albuminuria and improve renal outcomes without inducing hyperkalemia .
  • Heart Failure Treatment: The compound is being assessed for its ability to enhance cardiac function while minimizing adverse effects associated with traditional treatments .

Properties

CAS Number

1850385-64-6

Product Name

AZD9977

IUPAC Name

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide

Molecular Formula

C20H18FN3O5

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1

InChI Key

MBKYLPOPYYLTNW-ZDUSSCGKSA-N

SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F

Solubility

Soluble in DMSO

Synonyms

AZD9977; AZD-9977; AZD 9977

Canonical SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F

Isomeric SMILES

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.